

Spectral data interpretation for 8-Chloro-1,2,3,4-tetrahydroisoquinoline

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Compound of Interest

Compound Name:	8-Chloro-1,2,3,4-tetrahydroisoquinoline
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An In-Depth Technical Guide to the Spectral Interpretation of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**

Authored by: A Senior Application Scientist Abstract

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting the central nervous system.^[1] A thorough understanding of its structural characteristics is paramount for quality control, reaction monitoring, and the design of new derivatives. This technical guide provides a detailed, predictive interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **8-Chloro-1,2,3,4-tetrahydroisoquinoline**. While experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust framework for researchers, scientists, and drug development professionals. By explaining the causality behind expected spectral features, this document serves as a practical tool for the analysis and confirmation of the molecular structure of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**.

Molecular Structure and Spectroscopic Overview

8-Chloro-1,2,3,4-tetrahydroisoquinoline possesses a molecular formula of C₉H₁₀ClN and a molecular weight of approximately 167.64 g/mol .^{[2][3]} The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C-8 position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectral properties.

Diagram: Molecular Structure of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Caption: Numbering of the **8-Chloro-1,2,3,4-tetrahydroisoquinoline** scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The interpretation relies on chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Predicted ¹H NMR Data

Protons	Predicted			Rationale
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
NH	1.5 - 3.0	Broad Singlet	1H	The proton on the nitrogen will be a broad singlet due to quadrupolar relaxation and exchange. Its chemical shift can vary with solvent and concentration.
H-4	2.7 - 2.9	Triplet	2H	These protons are adjacent to a CH ₂ group (H-3) and will appear as a triplet.
H-3	2.9 - 3.2	Triplet	2H	These protons are adjacent to two CH ₂ groups (H-4 and N-CH ₂) and will likely appear as a triplet.
H-1	3.9 - 4.2	Singlet or Narrow Triplet	2H	These benzylic protons are adjacent to the nitrogen and the aromatic ring. They are expected to be downfield.

H-5, H-6, H-7	6.8 - 7.2	Multiplet	3H	These aromatic protons will appear as a complex multiplet. The electron-withdrawing effect of the chlorine atom will influence their specific shifts.
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Key Interpretive Insights:

- **Aromatic Region:** The aromatic protons (H-5, H-6, and H-7) will provide crucial information about the substitution pattern. For the parent 1,2,3,4-tetrahydroisoquinoline, these protons typically appear in the 6.9-7.2 ppm range.^[4] The presence of the chlorine atom at C-8 will cause a downfield shift for adjacent protons due to its inductive effect.
- **Aliphatic Region:** The four sets of aliphatic protons (on C-1, C-3, C-4, and N-2) will show characteristic triplet or multiplet patterns due to coupling with adjacent protons. The benzylic protons at C-1 are expected to be the most downfield of the aliphatic signals due to their proximity to the aromatic ring and the nitrogen atom.
- **Solvent Effects:** The chemical shift of the N-H proton is highly dependent on the solvent and concentration. In deuterated chloroform (CDCl_3), it may be a sharp singlet, while in dimethyl sulfoxide (DMSO-d_6), it will likely be a broader peak at a higher chemical shift and may show coupling to adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-4	25 - 35	This aliphatic carbon is furthest from the heteroatoms and the aromatic ring.
C-3	40 - 50	This aliphatic carbon is adjacent to the nitrogen atom.
C-1	45 - 55	This benzylic carbon is adjacent to the nitrogen and the aromatic ring, leading to a downfield shift.
C-6	120 - 128	Aromatic CH carbon.
C-5	125 - 130	Aromatic CH carbon.
C-7	125 - 130	Aromatic CH carbon, ortho to the chlorine-bearing carbon.
C-8a	130 - 138	Quaternary aromatic carbon adjacent to the nitrogen.
C-4a	130 - 138	Quaternary aromatic carbon.
C-8	130 - 140	Aromatic carbon directly bonded to the chlorine atom, expected to be downfield.

Key Interpretive Insights:

- Aromatic Carbons:** The six aromatic carbons will appear in the 120-140 ppm region. The carbon atom directly bonded to the chlorine (C-8) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and resonance effects.[\[5\]](#)[\[6\]](#)
- Aliphatic Carbons:** The three aliphatic carbons (C-1, C-3, and C-4) will be found in the upfield region of the spectrum (25-55 ppm). Their chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.

- Quaternary Carbons: The two quaternary carbons (C-4a and C-8a) will likely show weaker signals compared to the protonated carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** will provide information about its molecular weight and fragmentation pattern, which is characteristic of its structure.

Predicted Mass Spectrometry Data

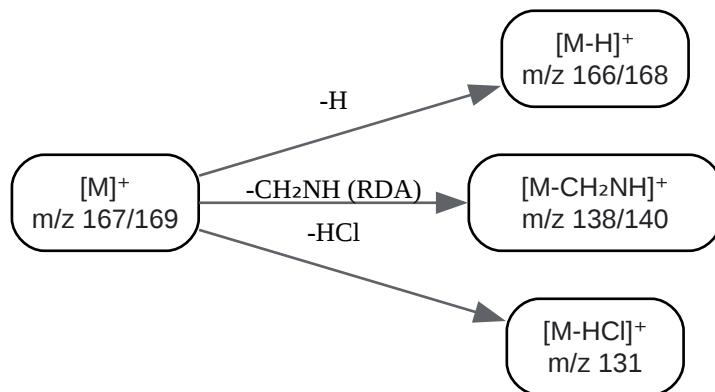
m/z Value	Interpretation	Rationale
167/169	Molecular Ion $[M]^+$	The presence of a chlorine atom will result in two molecular ion peaks with an approximate intensity ratio of 3:1, corresponding to the ^{35}Cl and ^{37}Cl isotopes.
166/168	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom.
138/140	$[\text{M}-\text{CH}_2\text{NH}]^+$	Result of a characteristic retro-Diels-Alder (RDA) fragmentation of the tetrahydroisoquinoline ring.
131	$[\text{M}-\text{HCl}]^+$	Loss of hydrogen chloride.
103	$[\text{C}_8\text{H}_7]^+$	Further fragmentation of the aromatic portion.

Key Interpretive Insights:

- Isotopic Pattern: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion and any chlorine-containing fragments. The natural abundance of ^{35}Cl (75.8%) and ^{37}Cl (24.2%) results in a characteristic M^+ and $\text{M}+2$ peak with a ratio of approximately 3:1.

- Fragmentation Pathway: The primary fragmentation pathway for tetrahydroisoquinolines is often a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the heterocyclic ring.^[7] Benzylic cleavage, resulting in the loss of substituents from the aliphatic portion, is also common.^{[8][9]}

Diagram: Predicted Mass Spectrometry Fragmentation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline



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Caption: Predicted major fragmentation pathways for **8-Chloro-1,2,3,4-tetrahydroisoquinoline**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300 - 3400	N-H	Stretching
3000 - 3100	C-H (Aromatic)	Stretching
2800 - 3000	C-H (Aliphatic)	Stretching
1550 - 1650	C=C (Aromatic)	Stretching
1450 - 1500	C-H (Aliphatic)	Bending
1000 - 1250	C-N	Stretching
700 - 800	C-Cl	Stretching

Key Interpretive Insights:

- N-H Stretch: A key peak will be the N-H stretching vibration, typically appearing as a medium-intensity band in the 3300-3400 cm⁻¹ region.
- C-H Stretches: The spectrum will be characterized by C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule.
- Aromatic Region: The C=C stretching vibrations of the aromatic ring will be observed in the 1550-1650 cm⁻¹ region. Out-of-plane bending vibrations in the fingerprint region can also provide clues about the substitution pattern.
- C-Cl Stretch: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

For comparison, the IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic N-H and C-H stretching bands.^[10] The spectrum of the 8-chloro derivative is expected to be broadly similar, with the addition of the C-Cl stretching absorption.

Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard protocols are recommended:

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **8-Chloro-1,2,3,4-tetrahydroisoquinoline** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is standard.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Infrared Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Conclusion

This guide provides a comprehensive, predictive framework for the spectral interpretation of **8-Chloro-1,2,3,4-tetrahydroisoquinoline**. By understanding the expected ^1H NMR, ^{13}C NMR, MS, and IR data, researchers can confidently verify the structure of this important synthetic intermediate. The principles and comparative data presented herein offer a robust starting point

for the analysis of this and related compounds, facilitating advancements in medicinal chemistry and drug development.

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